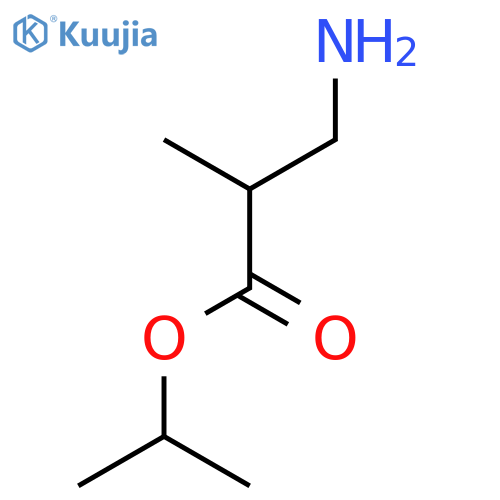Cas no 764724-19-8 (propan-2-yl 3-amino-2-methylpropanoate)

764724-19-8 structure
商品名:propan-2-yl 3-amino-2-methylpropanoate
propan-2-yl 3-amino-2-methylpropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-amino-2-methyl-, 1-methylethyl ester
- propan-2-yl 3-amino-2-methylpropanoate
- EN300-147417
- CHEMBL4575766
- AKOS011964365
- propan-2-yl3-amino-2-methylpropanoate
- SCHEMBL6437107
- 764724-19-8
-
- インチ: InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)4-8/h5-6H,4,8H2,1-3H3
- InChIKey: WMNMBLUPPHBHTD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 145.11
- どういたいしつりょう: 145.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
propan-2-yl 3-amino-2-methylpropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-147417-0.1g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 0.1g |
$767.0 | 2023-06-08 | ||
| Enamine | EN300-147417-0.25g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 0.25g |
$801.0 | 2023-06-08 | ||
| Enamine | EN300-147417-5.0g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 5g |
$2525.0 | 2023-06-08 | ||
| Ambeed | A1043390-1g |
Propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 95% | 1g |
$627.0 | 2024-04-17 | |
| Enamine | EN300-147417-50mg |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 50mg |
$732.0 | 2023-09-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040835-100mg |
Isopropyl 3-amino-2-methylpropanoate |
764724-19-8 | 97% | 100mg |
¥10768.00 | 2024-07-28 | |
| Enamine | EN300-147417-1.0g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-147417-2.5g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 2.5g |
$1707.0 | 2023-06-08 | ||
| Enamine | EN300-147417-0.5g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 0.5g |
$836.0 | 2023-06-08 | ||
| Enamine | EN300-147417-10.0g |
propan-2-yl 3-amino-2-methylpropanoate |
764724-19-8 | 10g |
$3746.0 | 2023-06-08 |
propan-2-yl 3-amino-2-methylpropanoate 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
764724-19-8 (propan-2-yl 3-amino-2-methylpropanoate) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:764724-19-8)propan-2-yl 3-amino-2-methylpropanoate

清らかである:99%
はかる:1g
価格 ($):564.0